3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride
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Overview
Description
3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.64 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride involves several steps. One common method includes the cyclopropanation of aza-1,6-enynes, followed by oxidation. This process is typically carried out under mild conditions and does not require transition metals, making it a sustainable and efficient method . Industrial production methods often involve bulk custom synthesis and procurement to meet specific research needs .
Chemical Reactions Analysis
3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form functionalized azabicyclo[4.1.0]heptane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are often valuable intermediates for further chemical synthesis .
Scientific Research Applications
3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in pharmaceutical testing and as an intermediate in organic synthesis.
Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Medicine: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired pharmacological effects .
Comparison with Similar Compounds
3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride can be compared with other similar compounds, such as:
(3-Azabicyclo[4.1.0]heptane): This compound lacks the hydroxyl group present in this compound, resulting in different chemical properties and reactivity.
(3-Azabicyclo[4.1.0]heptan-6-yl)amine: The amine group in this compound provides different reactivity and potential applications compared to the hydroxyl group in this compound.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the hydroxyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14ClNO |
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Molecular Weight |
163.64 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-1-2-8-4-6(7)3-7;/h6,8-9H,1-5H2;1H |
InChI Key |
BDGROFCVOVGKHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1(C2)CO.Cl |
Origin of Product |
United States |
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